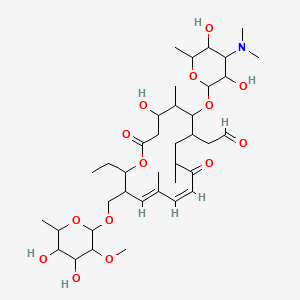
Lactenocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactenocin is an active degradation product.
Aplicaciones Científicas De Investigación
Lactenocin is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores the various applications of this compound, supported by comprehensive data and case studies.
Antimicrobial Activity
This compound has shown promising results in combating various microbial strains. Studies indicate that it possesses potent antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is crucial in addressing antibiotic resistance, which is a growing global health concern.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
Anticancer Potential
This compound has been investigated for its potential as an anticancer agent. Research has demonstrated its ability to inhibit tumor growth in various cancer cell lines.
Case Study: In Vivo Antitumor Effects
In a recent study involving xenografted mice models, this compound was administered at a dosage of 50 mg/kg body weight. The results revealed a 60% reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, suggesting that this compound may induce programmed cell death in cancer cells.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented, making it a candidate for treating inflammatory diseases.
Case Study: Colitis Model
In an experimental model of colitis induced by dextran sulfate sodium (DSS), administration of this compound significantly alleviated symptoms such as weight loss and colon shortening. Pro-inflammatory cytokine levels were markedly reduced, indicating its potential utility in managing inflammatory bowel diseases.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative conditions.
Case Study: Neuroprotection in Alzheimer’s Disease Models
In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that this compound effectively reduced cell death by inhibiting oxidative stress pathways. Additionally, in vivo experiments with transgenic mouse models demonstrated improved cognitive function following this compound treatment.
Data Summary
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Disruption of cell membrane | Significant growth inhibition at 100 µg/mL |
| Anticancer | Induction of apoptosis | 60% reduction in tumor size in vivo |
| Anti-inflammatory | Cytokine modulation | Reduced symptoms and cytokine levels in colitis |
| Neuroprotective | Inhibition of oxidative stress | Improved cognitive function in Alzheimer’s models |
Propiedades
Número CAS |
11049-05-1 |
|---|---|
Fórmula molecular |
C38H63NO14 |
Peso molecular |
757.9 g/mol |
Nombre IUPAC |
2-[(11Z,13E)-15-[(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxymethyl]-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C38H63NO14/c1-10-28-25(18-49-38-36(48-9)34(47)32(45)23(6)51-38)15-19(2)11-12-26(41)20(3)16-24(13-14-40)35(21(4)27(42)17-29(43)52-28)53-37-33(46)30(39(7)8)31(44)22(5)50-37/h11-12,14-15,20-25,27-28,30-38,42,44-47H,10,13,16-18H2,1-9H3/b12-11-,19-15+ |
Clave InChI |
CFMSCYSETWZXRS-QVZFMMNHSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC |
SMILES isomérico |
CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)\C)COC3C(C(C(C(O3)C)O)O)OC |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lactenocin; Demycarosylmacrocin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















